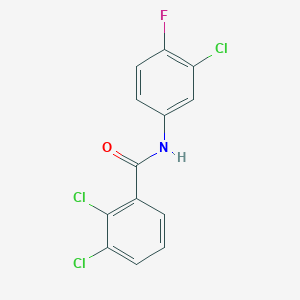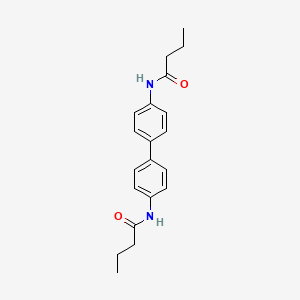
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors, which are involved in cell signaling and play an important role in various physiological processes. The P2X7 receptor is specifically involved in the regulation of immune responses, inflammation, and pain perception. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide acts as a selective antagonist of the P2X7 receptor, blocking its activation by extracellular ATP. The P2X7 receptor is expressed on immune cells such as macrophages and microglia, and its activation leads to the release of pro-inflammatory cytokines and chemokines. By blocking the P2X7 receptor, 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide reduces inflammation and pain perception.
Biochemical and Physiological Effects
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells such as macrophages and microglia.
実験室実験の利点と制限
One advantage of using 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide in lab experiments is its specificity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other non-selective antagonists. However, one limitation is that 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide, and to identify any potential side effects or limitations of its use.
合成法
The synthesis of 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide involves several steps, starting with the reaction of 5-ethyl-2-thiophenecarboxylic acid with isobutylamine to form the corresponding amide. The amide is then converted to the corresponding acid chloride, which is reacted with 4-aminoquinoline to produce 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide. The synthesis of 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been optimized to produce high yields and purity.
科学的研究の応用
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(5-ethylthiophen-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-4-14-9-10-19(24-14)18-11-16(20(23)21-12-13(2)3)15-7-5-6-8-17(15)22-18/h5-11,13H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGBZIWCNUFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethylthiophen-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5729597.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)


![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)
![3-chloro-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5729640.png)




![2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)